molecular formula C22H21ClN4O2S B2720290 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one CAS No. 2034223-53-3

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one

Cat. No.: B2720290
CAS No.: 2034223-53-3
M. Wt: 440.95
InChI Key: RRSTWNJTJCKJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and characterized new quinazolinone derivatives, showing potent antimicrobial activities against a range of bacteria and fungi. For instance, quinazolinone derivatives have been identified as potential antimicrobial agents, demonstrating significant efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and various fungal strains (Desai, Shihora, & Moradia, 2007; Desai, Dodiya, & Shihora, 2011).

Anti-inflammatory and Analgesic Activities

Some novel quinazolinone derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities, highlighting the versatility of these compounds in medical research (Farag et al., 2012).

Anticonvulsant and Antimicrobial Activities

Research into thioxoquinazolinone derivatives has demonstrated their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, alongside notable anticonvulsant properties, suggesting their potential for treating seizures and microbial infections (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitumor Activity

The antitumor potential of 3-benzyl-substituted-4(3H)-quinazolinones has been explored, with some derivatives exhibiting significant broad-spectrum antitumor activities. This suggests their usefulness in cancer treatment, offering a foundation for future drug development (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-2-3-6-12-27-21(28)17-10-4-5-11-18(17)24-22(27)30-14-19-25-20(26-29-19)15-8-7-9-16(23)13-15/h4-5,7-11,13H,2-3,6,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSTWNJTJCKJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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